molecular formula C9H7BrCl2O2 B1386992 4-Bromo-2-chloro-6-methylphenyl chloroacetate CAS No. 1171027-62-5

4-Bromo-2-chloro-6-methylphenyl chloroacetate

Cat. No.: B1386992
CAS No.: 1171027-62-5
M. Wt: 297.96 g/mol
InChI Key: BZFRORIICZAWCI-UHFFFAOYSA-N
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Description

“4-Bromo-2-chloro-6-methylphenyl chloroacetate” is a chemical compound with the molecular formula C9H7BrCl2O2 and a molecular weight of 297.96 g/mol. It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of this compound. Sigma-Aldrich, a leading chemical supplier, does not provide analytical data for this product . Researchers who use this compound are responsible for confirming its identity and purity .


Molecular Structure Analysis

The SMILES string for this compound is CC1=C(OC(CCl)=O)C(Cl)=CC(Br)=C1 . The InChI is 1S/C9H7BrCl2O2/c1-5-2-6(10)3-7(12)9(5)14-8(13)4-11/h2-3H,4H2,1H3 . These strings provide a textual representation of the compound’s molecular structure.

Safety and Hazards

The compound is classified as a combustible solid . It does not have a flash point . As with all chemicals, it should be handled with care, and appropriate safety measures should be taken during its use . A safety data sheet suggests that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(4-bromo-2-chloro-6-methylphenyl) 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O2/c1-5-2-6(10)3-7(12)9(5)14-8(13)4-11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFRORIICZAWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)CCl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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